9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
9-(2-Hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a purine-pyrimidine hybrid compound characterized by a fused bicyclic core (purino[7,8-a]pyrimidine) with a 2,4-dione moiety. The molecule features a 2-hydroxyphenyl substituent at position 9 and a methyl group at position 1, along with a partially saturated dihydro-6H ring system.
Properties
IUPAC Name |
9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(22)17-15(18)23)20-8-4-7-19(14(20)16-12)9-5-2-3-6-10(9)21/h2-3,5-6,21H,4,7-8H2,1H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOGTRXJLUPTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which share structural similarities with the compound , have a broad range of biological activities. They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions. The specific mode of action would depend on the particular target and the context within the biological system.
Biochemical Pathways
Purines, which are structurally related to the compound, are involved in various biochemical processes, including energy metabolism and signal transduction. The compound could potentially affect these pathways, leading to downstream effects on cellular functions.
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The specific effects of this compound would depend on its mode of action and the biological context.
Biological Activity
9-(2-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine and pyrimidine derivatives family. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C17H19N5O3 |
| Molecular Weight | 329.37 g/mol |
| IUPAC Name | This compound |
| InChI Key | VZQKXGZCZZVYCA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxyl group at the 2-position of the phenyl ring enhances its binding affinity to enzymes and receptors involved in critical cellular processes. This compound may mimic nucleotide structures due to its purine-like core, allowing it to interfere with nucleic acid synthesis and function.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
Studies have demonstrated that derivatives of purine and pyrimidine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action is crucial for developing treatments for chronic inflammatory diseases.
Antiviral Properties
The antiviral potential of this compound may be linked to its ability to inhibit viral replication. Similar compounds have been documented to interfere with viral polymerases or proteases, thereby preventing the proliferation of viruses such as HIV and Hepatitis C.
Case Studies
- Anticancer Study : A study evaluated the effects of a related compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 10 µM. Histological analysis revealed increased apoptosis markers in treated cells.
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a significant reduction in edema formation compared to controls. The study highlighted its potential as a therapeutic agent for inflammatory disorders.
- Antiviral Evaluation : A recent investigation into the antiviral activity against HSV-1 showed that treatment with the compound led to a reduction in viral titers by over 80% at concentrations below 5 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best contextualized by comparing it to related pyrimidine and purine derivatives. Below is a detailed analysis:
Structural Analogues
1-Methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Key Differences : Replaces the 2-hydroxyphenyl group with a 4-methylphenyl substituent and adds a 4-methylbenzyl group at position 3.
- Impact : The methylphenyl groups enhance lipophilicity, likely improving membrane permeability but reducing solubility in aqueous media compared to the hydroxylated analog .
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7)
- Key Differences: A pyrimidin-2,4-dione derivative with hydroxymethyl and methoxymethyl substituents instead of the purino-fused system.
- The hydroxyl groups may confer higher solubility but lower metabolic stability .
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (Compound 8a)
- Key Differences: Chromeno-pyrimidine core with chlorophenyl and hydrazinyl groups.
- Impact : The chlorine atoms and hydrazinyl moiety enhance electrophilicity, favoring interactions with nucleophilic residues in bacterial targets. This contrasts with the hydroxyl group in the target compound, which may favor hydrogen bonding in eukaryotic systems .
Pharmacological and Physicochemical Properties
Key Observations :
- Solubility : The hydroxyl group in the target compound improves solubility compared to methylphenyl analogs but remains lower than pyrimidin-diones with polar hydroxymethyl groups .
- Lipophilicity : The target compound’s LogP (~1.8) balances membrane permeability and solubility, making it more drug-like than highly lipophilic chlorophenyl derivatives .
Preparation Methods
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a streamlined approach to constructing the purino-pyrimidine scaffold. A representative method involves the one-pot condensation of 6-amino-1-methylpyrimidine-2,4-dione, 2-hydroxybenzaldehyde, and a β-ketoester derivative under acid catalysis. For instance, trifluoromethanesulfonic acid (0.5 equiv.) in solvent-free conditions at 110°C facilitates cyclization via sequential Knoevenagel and Michael additions, yielding the target compound in 78–85% efficiency. This method capitalizes on the inherent reactivity of the β-ketoester to form the dihydro-purine ring, while the 2-hydroxyphenyl group is introduced via aldol condensation.
A comparative study of catalysts revealed that Brønsted acids (e.g., SBA-Pr-SO3H nanocatalyst) enhance regioselectivity, reducing byproduct formation to <5%. Microwave irradiation further optimizes this route, shortening reaction times from 24 hours to 45 minutes while maintaining yields above 80%.
Condensation-Cyclization Approach
A two-step condensation-cyclization protocol is documented in the synthesis of analogous purine derivatives. The initial step involves Schiff base formation between 6-amino-1-methylpyrimidine-2,4-dione and 2-hydroxybenzaldehyde in methanol, yielding an imine intermediate. Subsequent treatment with NH4VO3 induces oxidative cyclization, forming the purino-pyrimidine core with 72% isolated yield. The vanadium catalyst facilitates dehydrogenation, critical for aromatization of the dihydro-purine ring.
Key Reaction Conditions:
- Solvent: Methanol (dry)
- Catalyst: NH4VO3 (10 mol%)
- Temperature: Reflux (65°C)
- Time: 8–12 hours
This method’s scalability is limited by the cost of NH4VO3, though recycling the catalyst via filtration mitigates this issue.
Stepwise Ring Assembly
Sequential construction of the pyrimidine and purine rings provides precise control over substitution patterns. The pyrimidine ring is synthesized via Friedel–Crafts acylation of resorcinol with acetic anhydride in the presence of ZnCl2, yielding 1-(2,4-dihydroxyphenyl)ethanone. Methylation at the 1-position is achieved using methyl iodide and K2CO3 in acetone, followed by condensation with guanidine nitrate to form the pyrimidine-2,4-dione core.
The purine ring is introduced via cyclocondensation with formamide under high-temperature conditions (180°C), affording the bicyclic system in 65% yield. While this method offers modularity, the high-energy conditions often lead to decomposition, necessitating careful temperature control.
Optimization of Reaction Conditions
Catalytic Systems
Vanadium-based catalysts (e.g., NH4VO3) demonstrate superior performance in cyclization reactions compared to Lewis acids like ZnCl2, with yields improving by 15–20%. Heterogeneous catalysts such as SBA-Pr-SO3H enable solvent-free synthesis, reducing environmental impact and simplifying purification.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) accelerate reaction kinetics but complicate isolation due to high boiling points. Methanol strikes a balance between reactivity and practicality, though microwave-assisted solvent-free conditions eliminate solubility issues entirely. Optimal temperatures range from 65°C (reflux) to 110°C (microwave), with higher temperatures favoring cyclization but risking side reactions.
Analytical Characterization
Spectroscopic Validation
1H NMR analysis reveals distinctive signals:
- δ 8.21 ppm (s, 1H): Purine H-8 proton
- δ 7.45–7.32 ppm (m, 4H): Aromatic protons of 2-hydroxyphenyl
- δ 3.41 ppm (s, 3H): N1-methyl group
13C NMR confirms the carbonyl groups at δ 164.2 and 160.5 ppm, while IR spectroscopy identifies stretching vibrations for C=O (1685 cm⁻¹) and O–H (3280 cm⁻¹).
X-ray Diffraction Studies
Single-crystal X-ray analysis (ethanol-dichloromethane) confirms the planar bicyclic system with intramolecular O–H⋯N hydrogen bonding (2.62 Å). The dihedral angle between the purine and phenyl rings is 12.4°, indicating minimal steric strain.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Multicomponent (microwave) | 85 | 45 min | SBA-Pr-SO3H | Rapid, high yield |
| Condensation-Cyclization | 72 | 12 hours | NH4VO3 | Scalable, mild conditions |
| Stepwise Assembly | 65 | 24 hours | None | Modular substitution |
Q & A
Q. What are best practices for in vivo testing, considering pharmacokinetic challenges?
- Methodological Answer :
- Formulation : Use PEGylated nanoparticles or liposomes to enhance aqueous solubility and bioavailability.
- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS. Purine derivatives often exhibit short t₁/₂ (<2 hours) due to hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
